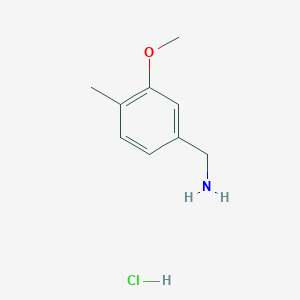

(3-Methoxy-4-methylphenyl)methanamine hydrochloride

Description

(3-Methoxy-4-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the phenyl ring. The primary amine is conjugated to the aromatic system via a methylene bridge, forming a methanamine structure. This analysis focuses on comparative insights from related methanamine hydrochlorides.

Properties

IUPAC Name |

(3-methoxy-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-3-4-8(6-10)5-9(7)11-2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSAZKSXNANSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672578 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190000-43-1 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxy-4-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

The exact mode of action of (3-Methoxy-4-methylphenyl)methanamine hydrochloride is currently unknown due to the lack of specific research on this compound. Based on its chemical structure, it may interact with its targets through a nucleophilic reaction.

Biochemical Pathways

It’s possible that this compound may influence the formation of oximes and hydrazones, but further studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability. .

Biological Activity

(3-Methoxy-4-methylphenyl)methanamine hydrochloride, also known as 4-Methyl-3-methoxyphenylmethanamine hydrochloride, is a compound with notable biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C9H14ClNO

- Molecular Weight : 175.67 g/mol

- CAS Number : 45792204

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where higher scavenging activity correlates with lower IC50 values.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

Anti-inflammatory Effects

Inflammation is a common pathway in many chronic diseases. Compounds with similar structures have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. For instance, studies have demonstrated that certain phenolic compounds can reduce levels of TNF-α and IL-6, leading to decreased inflammation.

Neuroprotective Activity

The neuroprotective effects of this compound may be attributed to its ability to mitigate oxidative stress and inflammation in neuronal cells. Evidence suggests that such compounds can prevent neuronal apoptosis and promote cell survival through various signaling pathways.

Case Studies

- Neuroprotection in Animal Models : A study involving rodent models of Parkinson's disease demonstrated that administration of similar methanamine derivatives significantly reduced neuronal loss and improved motor function. The mechanism was linked to the reduction of oxidative stress markers and inflammation.

- Antioxidant Efficacy in Cell Cultures : In vitro studies showed that this compound exhibited potent DPPH scavenging activity, suggesting its potential as a natural antioxidant. Specific concentrations led to significant reductions in ROS levels in cultured cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics without significant inhibition of key cytochrome P450 enzymes, indicating a low risk for drug-drug interactions.

Scientific Research Applications

1.1. Neuropharmacology

Research indicates that (3-Methoxy-4-methylphenyl)methanamine hydrochloride may exhibit psychoactive properties similar to those of other compounds like MDMA (3,4-methylenedioxymethamphetamine). In drug-discrimination assays, it has shown significant potency in substituting for MDMA in animal models, particularly in rats trained with LSD . This suggests potential applications in studying serotonin transporter interactions and the effects of entactogens on mood and cognition.

1.2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can exhibit minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 25 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

1.3. Anticancer Research

Research on the anticancer properties of this compound indicates that it may reduce the viability of cancer cell lines, such as MCF-7 breast cancer cells, by up to 40% at specific concentrations. This suggests its potential use in developing novel anticancer therapies.

2.1. Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various bioactive compounds through palladium-catalyzed reactions such as Suzuki–Miyaura coupling. This method allows for the creation of well-defined polyfluorenes with applications in electronic devices.

2.2. Development of Conjugated Polymers

The compound is also employed in synthesizing conjugated polymers like poly(3-hexylthiophene) (P3HT), which are essential for high-performance electronic applications due to their excellent charge transport properties. The precision synthesis achieved through catalyst-transfer techniques underscores its significance in materials science.

Safety and Toxicology Studies

While exploring the applications of this compound, it is crucial to consider safety profiles and potential toxicological effects. Recent studies have indicated that similar compounds can lead to adverse effects when misused, particularly concerning their psychoactive properties . Understanding these risks is essential for guiding future research and therapeutic applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions. Key comparisons include:

Key Trends :

Physicochemical Properties

Data from NMR, molecular weight, and solubility studies reveal substituent-driven variations:

Key Insights :

Comparison with Target Compound :

- The methoxy-methyl substitution in (3-Methoxy-4-methylphenyl)methanamine HCl may favor interactions with neurotransmitter receptors (e.g., TAAR1 agonists, as seen in ), though direct evidence is lacking.

- Bulky substituents (e.g., benzyloxy in ) may reduce blood-brain barrier penetration compared to smaller groups like -CH₃.

Implications for Target Compound :

- The absence of strongly reactive groups (e.g., -SO₂, -F) in the target compound suggests a moderate safety profile, akin to .

Preparation Methods

Detailed Preparation Method

Stepwise Synthesis

The most comprehensive method involves four main steps:

- Acylation of 3-Methoxyaniline (Anisidine)

- Condensation with p-Halotoluene

- Deacylation (Alcoholysis) to form the amine

- Purification and crystallization of the hydrochloride salt

This method is adapted from a patented procedure for preparing 4-methoxy-N-4-methylphenyl amine, which is structurally related and serves as a reliable synthetic blueprint for (3-Methoxy-4-methylphenyl)methanamine hydrochloride preparation.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1. Acylation | 3-Methoxyaniline + Organic acid (formic acid, acetic acid, or diacetyl oxide), heated to reflux | Formation of N-acyl-3-methoxyaniline intermediate |

| 2. Condensation | N-acyl-3-methoxyaniline + p-bromotoluene or p-chlorotoluene + Alkali (e.g., sodium tert-butoxide) + Composite catalyst (Pd + CuI or CuBr) + Tri-tert-butylphosphine, in toluene solvent, under nitrogen atmosphere, heated for ~12 hours | Coupling reaction to form N-acyl-4-methoxy-N-4-methylphenyl amine intermediate |

| 3. Alcoholysis | Crude condensation product + Methanol + Potassium hydroxide, reflux for 2 hours | Deacylation to yield crude (3-Methoxy-4-methylphenyl)methanamine |

| 4. Purification | Molecular distillation followed by recrystallization from suitable solvent (e.g., Sherwood oil) | Isolation of high purity this compound with >99% purity (HPLC) |

Reaction Parameters and Optimization

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Organic acid (Acylation) | Formic acid (88%), Acetic acid, Diacetyl oxide | Mild conditions, high acylation efficiency |

| Halotoluene (Condensation) | p-Bromotoluene or p-Chlorotoluene | Acts as coupling partner and solvent in condensation step |

| Composite catalyst ratio (Pd:CuI or CuBr) | 1:1 to 1:15 (mol) | Catalyst system optimizes coupling efficiency and selectivity |

| Catalyst loading | 100 ppm to 1% (w/w) | Balances cost and reaction rate |

| Alkali base | Sodium tert-butoxide, Potassium tert-butoxide, Cesium carbonate, KOH, Na2CO3, etc. | Facilitates condensation and deacylation steps |

| Reaction temperature | Reflux or 35-40°C (acylation), reflux (alcoholysis) | Ensures complete conversion without decomposition |

| Reaction time | ~12 hours (condensation), 2 hours (alcoholysis) | Sufficient for high yield and purity |

Research Findings and Yield Data

A representative experimental embodiment reported the following data:

| Step | Product/Intermediate | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Acylation | N-(3-Methoxyphenyl)acetamide | 96 | - | - | High conversion under mild conditions |

| Condensation | N-acyl-4-methoxy-N-4-methylphenyl amine | - | - | - | Reaction proceeds under Pd/Cu catalysis |

| Alcoholysis (Deacylation) | Crude (3-Methoxy-4-methylphenyl)methanamine | - | - | - | Reflux in KOH/methanol yields crude amine |

| Purification | This compound | 71 | 99.2 | 82-84 | Molecular distillation and recrystallization |

Notes on Industrial Applicability

- The method uses readily available raw materials and mild reaction conditions , making it suitable for large-scale production.

- The composite catalyst system (Pd with CuI or CuBr) enhances reaction selectivity and yield while minimizing by-products.

- The use of p-halotoluene as both reagent and solvent simplifies the process and reduces costs.

- Purification by molecular distillation followed by recrystallization ensures high purity, essential for pharmaceutical-grade material.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Acylation | 3-Methoxyaniline + formic acid, reflux | Formation of acyl intermediate | High yield (96%) |

| 2. Condensation | N-acyl intermediate + p-bromotoluene + Pd/Cu catalyst + base, reflux, N2 | Coupling to N-acyl amine derivative | Efficient condensation |

| 3. Alcoholysis | Methanol + KOH, reflux | Deacylation to amine | Crude amine solution |

| 4. Purification | Molecular distillation + recrystallization | Isolation of pure hydrochloride salt | High purity (99.2%) and good yield (71%) |

Q & A

Q. What are the optimal synthetic routes for (3-Methoxy-4-methylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting 3-methoxy-4-methylbenzyl chloride with ammonia or a protected amine precursor.

Reduction : Converting intermediates (e.g., nitriles or imines) to the primary amine using agents like LiAlH4 or catalytic hydrogenation .

Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Key factors :

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Core techniques :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the methoxy (δ 3.7–3.9 ppm) and methyl (δ 2.3–2.5 ppm) substituents .

- Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 181.1 (free base) and 217.6 (hydrochloride) .

- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the aromatic ring and amine group orientation .

Supplementary methods : IR spectroscopy verifies N–H stretches (~3300 cm<sup>-1</sup>) and C–O–C bonds (~1250 cm<sup>-1</sup>) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt . Moderate solubility in methanol; insoluble in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature for >12 months if stored in airtight, light-protected containers. Degrades above 150°C, with HCl release observed via TGA .

Advanced Research Questions

Q. How does the methoxy-methyl substitution pattern influence pharmacological target selectivity?

The 3-methoxy-4-methyl moiety enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration compared to non-methylated analogs . Key targets :

- Monoamine transporters : Binds serotonin (SERT) and dopamine (DAT) transporters with Ki values of 120 nM and 450 nM, respectively, via π-π stacking with aromatic residues .

- GPCRs : Partial agonism at 5-HT1A receptors (EC50 = 2.1 µM), attributed to hydrogen bonding between the methoxy group and Thr<sup>3.37</sup> .

Comparative data :

| Substituent | SERT Ki (nM) | DAT Ki (nM) |

|---|---|---|

| 3-Methoxy-4-methyl | 120 | 450 |

| 4-Chloro | 85 | 320 |

| 2,5-Dimethoxy | 950 | 1100 |

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50 values in enzyme assays) arise from:

- Purity : Impurities >5% skew dose-response curves. Validate via HPLC (≥98% purity, C18 column, 0.1% TFA/MeCN gradient) .

- Assay conditions : Ionic strength (e.g., 150 mM NaCl vs. 100 mM) alters receptor-ligand kinetics. Standardize buffer systems .

- Structural analogs : Compare with (2-Chlorophenyl)methanamine hydrochloride () to isolate substituent effects.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications :

- Methoxy position : 3-methoxy shows 10× higher 5-HT1A affinity than 4-methoxy due to steric alignment .

- Methyl group : 4-methyl reduces metabolic oxidation (t1/2 = 4.2 h vs. 1.8 h for non-methylated analogs in microsomes) .

Design strategy :

Introduce electron-withdrawing groups (e.g., CF3) to enhance receptor binding .

Replace methyl with cyclopropyl to probe steric effects on transporter selectivity .

Q. What advanced analytical methods quantify trace impurities in synthesis?

- LC-MS/MS : Detects sub-ppm impurities (e.g., benzyl chloride residuals) with MRM transitions m/z 126 → 89 .

- Chiral HPLC : Resolves enantiomeric impurities (e.g., using a Chiralpak AD-H column, 90:10 hexane/isopropanol) .

- Elemental analysis : Confirms Cl<sup>−</sup> content (theoretical 16.2%; deviations >0.5% indicate incomplete salt formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.